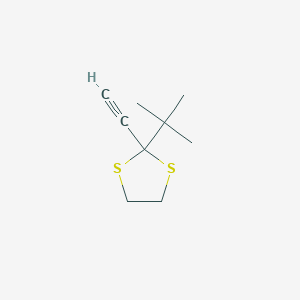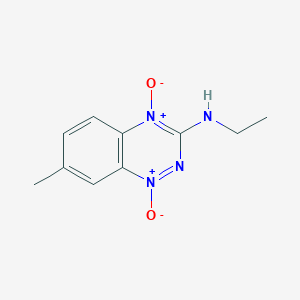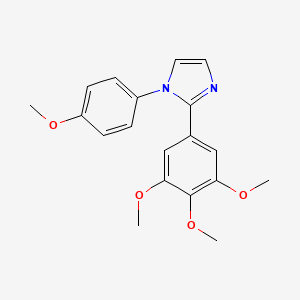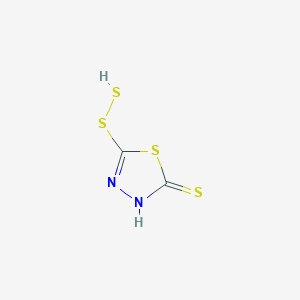
Propadiene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propadiene-1-diazonium is a diazonium compound derived from propadiene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propadiene-1-diazonium can be synthesized through the diazotization of propadiene. This involves the reaction of propadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{C}=\text{CH}_2 + \text{HNO}_2 \rightarrow \text{CH}_2=\text{C}=\text{CH}_2\text{N}_2^+ + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems can help control the reaction conditions, such as temperature and concentration, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are typical substrates.
Reduction: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution: Halides, hydroxides, and nitriles.
Coupling: Azo compounds.
Reduction: Amines.
Scientific Research Applications
Propadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It can be used to modify surfaces and create functional materials with specific properties.
Biological Studies: Its derivatives can be used as probes or labels in biochemical assays.
Mechanism of Action
The mechanism of action of propadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various transformations depending on the reaction conditions. The diazonium ion can act as an electrophile, reacting with nucleophiles to form substitution products, or as a coupling partner in azo coupling reactions. The specific pathways and intermediates depend on the nature of the reactants and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Propyne-1-diazonium: Similar in structure but differs in reactivity due to the presence of a triple bond.
Allene-1-diazonium: Another similar compound with different electronic properties.
Uniqueness
Propadiene-1-diazonium is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other diazonium compounds. This makes it a valuable intermediate for specific synthetic applications that require unique reactivity patterns.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with unique reactivity and a wide range of applications in scientific research. Its preparation, chemical reactions, and applications make it an important intermediate in the field of chemistry.
Properties
CAS No. |
918108-28-8 |
|---|---|
Molecular Formula |
C3H3N2+ |
Molecular Weight |
67.07 g/mol |
InChI |
InChI=1S/C3H3N2/c1-2-3-5-4/h3H,1H2/q+1 |
InChI Key |
DNLONRDBPGTZDX-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)



![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)






![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
